molecular formula C79H95N13O19S2 B12364705 Calpain-1 substrate, fluorogenic

Calpain-1 substrate, fluorogenic

Cat. No.: B12364705
M. Wt: 1594.8 g/mol
InChI Key: UHKSZTUWDADIDK-HOFSYNJXSA-N
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Description

Calpain-1 substrate, fluorogenic, is an internally quenched fluorogenic substrate peptide derived from the calpain-1 cleavage site of α-spectrin. It is specifically designed to be a sensitive and specific substrate for calpain-1, a calcium-dependent cysteine protease. This compound is not recognized by trypsin or α-chymotrypsin, making it highly selective for calpain-1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calpain-1 substrate, fluorogenic, involves the assembly of a peptide sequence that includes a fluorophore and a quencher. The peptide sequence is H-Lys(FAM)-Glu-Val-Tyr~Gly-Met-Met-Lys(DABCYL)-OH, where FAM (fluorescein) serves as the fluorophore and DABCYL (4-(dimethylaminoazo)benzene-4-carboxylic acid) acts as the quencher . The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support.

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, purification through high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

Calpain-1 substrate, fluorogenic, primarily undergoes proteolytic cleavage by calpain-1. The cleavage occurs at the Tyr-Gly bond within the peptide sequence, resulting in the separation of the fluorophore and quencher, which leads to enhanced fluorescence .

Common Reagents and Conditions

The reaction conditions for the cleavage of this compound, typically involve the presence of calcium ions (Ca²⁺), as calpain-1 is a calcium-dependent enzyme. The reaction buffer may include components such as Tris-HCl, NaCl, β-mercaptoethanol, CaCl₂, EDTA, and EGTA at a pH of around 7.5 .

Major Products

The major product formed from the cleavage of this compound, is the separated peptide fragments with enhanced fluorescence due to the release of the fluorophore from the quencher .

Scientific Research Applications

Calpain-1 substrate, fluorogenic, has a wide range of applications in scientific research:

Mechanism of Action

Calpain-1 substrate, fluorogenic, exerts its effects through the specific cleavage by calpain-1. The enzyme recognizes the peptide sequence and cleaves at the Tyr-Gly bond, resulting in the separation of the fluorophore and quencher. This cleavage leads to an increase in fluorescence, which can be quantitatively measured. The molecular targets involved include the peptide bonds within the substrate, and the pathway involves calcium-dependent activation of calpain-1 .

Properties

Molecular Formula

C79H95N13O19S2

Molecular Weight

1594.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoic acid

InChI

InChI=1S/C79H95N13O19S2/c1-44(2)68(89-75(105)59(31-32-67(97)98)85-71(101)58(80)11-7-9-35-82-70(100)47-17-28-55-54(40-47)78(109)111-79(55)56-29-26-52(94)41-64(56)110-65-42-53(95)27-30-57(65)79)76(106)88-63(39-45-13-24-51(93)25-14-45)72(102)83-43-66(96)84-60(33-37-112-5)73(103)86-61(34-38-113-6)74(104)87-62(77(107)108)12-8-10-36-81-69(99)46-15-18-48(19-16-46)90-91-49-20-22-50(23-21-49)92(3)4/h13-30,40-42,44,58-63,68,93-95H,7-12,31-39,43,80H2,1-6H3,(H,81,99)(H,82,100)(H,83,102)(H,84,96)(H,85,101)(H,86,103)(H,87,104)(H,88,106)(H,89,105)(H,97,98)(H,107,108)/t58-,59-,60-,61-,62-,63-,68-/m0/s1

InChI Key

UHKSZTUWDADIDK-HOFSYNJXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)N

Origin of Product

United States

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